molecular formula C7H6BrN3 B2846874 5-bromo-7-methyl-1H-1,2,3-benzotriazole CAS No. 1354777-43-7

5-bromo-7-methyl-1H-1,2,3-benzotriazole

Katalognummer: B2846874
CAS-Nummer: 1354777-43-7
Molekulargewicht: 212.05
InChI-Schlüssel: AWZVOWGMSCDYMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-7-methyl-1H-1,2,3-benzotriazole is a heterocyclic compound with the molecular formula C7H6BrN3. It is a derivative of benzotriazole, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 7th position on the benzotriazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methyl-1H-1,2,3-benzotriazole typically involves the bromination of 7-methyl-1H-1,2,3-benzotriazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-7-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amino-substituted benzotriazole derivative .

Biologische Aktivität

5-Bromo-7-methyl-1H-1,2,3-benzotriazole (BrMBT) is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of BrMBT, detailing its mechanisms of action, efficacy in various applications, and relevant case studies.

Structural Information

  • Molecular Formula : C7_7H6_6BrN3_3
  • SMILES : CC1=CC(=CC2=NNN=C12)Br
  • InChI : InChI=1S/C7H6BrN3/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10)

Target Interactions

BrMBT primarily interacts with copper and its alloys, forming stable coordination compounds that inhibit corrosion. This property is significant not only for industrial applications but also for its potential biological implications in metal ion homeostasis and redox reactions.

Biochemical Pathways

The formation of coordination compounds on copper surfaces suggests that BrMBT may influence biochemical pathways related to oxidative stress and metal ion regulation. This interaction can lead to cellular effects that may be leveraged in therapeutic contexts.

Antimicrobial Properties

BrMBT has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 12.5 to 25 µg/mL .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)12.5 - 25
Escherichia coli25
Pseudomonas fluorescens50

Anticancer Activity

Studies have indicated that BrMBT derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown effectiveness against breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications to the benzotriazole core can enhance anticancer efficacy.

Study on Antimicrobial Efficacy

In a comparative study, BrMBT derivatives were assessed for their antibacterial activity against multiple strains. The findings revealed that compounds with bulky hydrophobic groups exhibited significantly higher antibacterial potency compared to smaller derivatives. Notably, one derivative showed a 64% reduction in Entamoeba histolytica growth at a concentration of 50 µg/mL, outperforming traditional treatments like metronidazole .

Cancer Cell Line Inhibition

A recent investigation into the anticancer properties of BrMBT involved testing its derivatives on MCF-7 breast cancer cells. The results indicated that specific modifications to the benzotriazole structure enhanced the compound's ability to induce apoptosis in cancer cells. This study underscores the potential for developing new therapeutic agents based on BrMBT derivatives .

Eigenschaften

IUPAC Name

6-bromo-4-methyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZVOWGMSCDYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NNN=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354777-43-7
Record name 5-bromo-7-methyl-1H-1,2,3-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.